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molecular formula C11H9Br2NO B8363521 4-Bromomethyl-5-(4-bromo-phenyl)-3-methyl-isoxazole

4-Bromomethyl-5-(4-bromo-phenyl)-3-methyl-isoxazole

Cat. No. B8363521
M. Wt: 331.00 g/mol
InChI Key: GAVMMPFXMSUILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664220B2

Procedure details

[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol (2.88 g, 10.74 mmol) in DME (23 mL) was treated with phosphorus tribromide (1.5 mL, 16.11 mmol), and the reaction was stirred at room temperature for 1 hour. Aqueous workup provided the title compound.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][N:11]=[C:10]([CH3:13])[C:9]=2[CH2:14]O)=[CH:4][CH:3]=1.P(Br)(Br)[Br:17]>COCCOC>[Br:17][CH2:14][C:9]1[C:10]([CH3:13])=[N:11][O:12][C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(C(=NO1)C)CO
Name
Quantity
1.5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
23 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1C(=NOC1C1=CC=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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